
(2-Amino-3-bromo-5-fluorophenyl)methanol
Vue d'ensemble
Description
2-Amino-3-bromo-5-fluorophenyl)methanol (2AB5F) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. 2AB5F has been found to possess interesting biochemical and physiological effects that make it a promising compound in various research areas.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
A significant application of (2-Amino-3-bromo-5-fluorophenyl)methanol in scientific research is its use in synthetic chemistry, particularly in the development of complex organic compounds. For instance, palladium-catalyzed C-H halogenation methods have been employed for the synthesis of multi-substituted arenes, demonstrating advantages like milder reaction conditions, higher yields, and greater selectivity compared to traditional methods (Sun, Sun, & Rao, 2014). Furthermore, iterative nucleophilic aromatic substitution has facilitated the creation of fluorinated fluorophores, highlighting the role of fluorination in enhancing photostability and spectroscopic properties (Woydziak, Fu, & Peterson, 2012).
Photophysical and Fluorescence Studies
This compound derivatives have found applications in photophysical studies and the development of fluorescent materials. Research on dual fluorescence in specific substituted phenylamino compounds has revealed potential for rapid analysis of conformational changes using fluorescence spectroscopy, both in solutions and biological samples (Matwijczuk, Kamiński, Górecki, Ludwiczuk, Niewiadomy, Maćkowski, & Gagoś, 2015). These findings underscore the importance of such compounds in the study of molecular dynamics and interactions.
Molecular Logic Gates
The compound's derivatives have been explored for constructing molecular logic gates, which are crucial for the development of molecular computing and smart diagnostic systems. For instance, solvent-polarity reconfigurable fluorescent logic gates have been designed using related compounds, capable of transitioning between different logical functions based on environmental conditions. Such systems hold promise for probing cellular membranes and protein interfaces with high precision and sensitivity (Gauci & Magri, 2022).
Drug Discovery and Material Science
In drug discovery and material science, the synthesis of complex molecules like benzothiazepines and benzoxazine derivatives through aza-Piancatelli rearrangement/Michael reaction showcases the compound's versatility in creating pharmacologically relevant structures and materials with unique properties (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).
Propriétés
IUPAC Name |
(2-amino-3-bromo-5-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIYKOIAJDNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2681398.png)
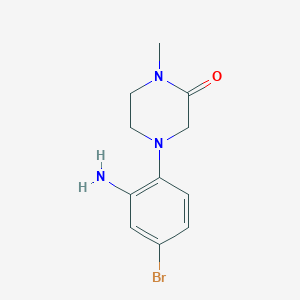
![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)
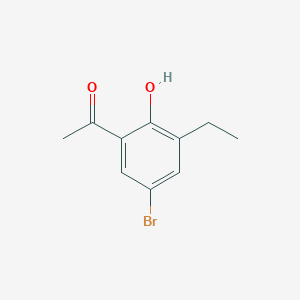
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2681402.png)
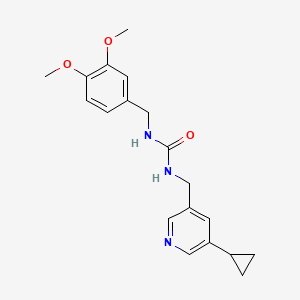

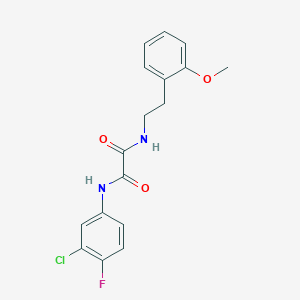
![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)
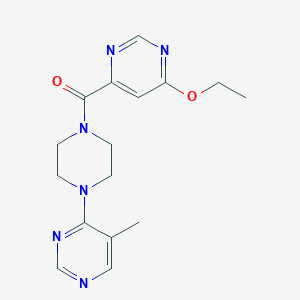
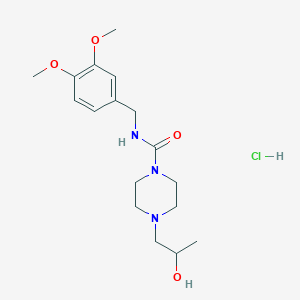
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)
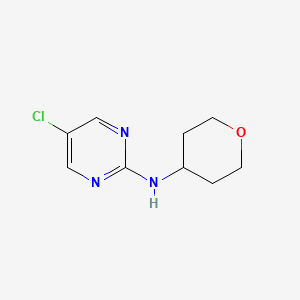
![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)
